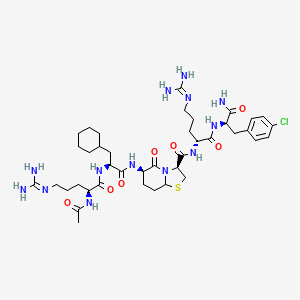

Peptide III-BTD

Beschreibung

Eigenschaften

Molekularformel |

C40H62ClN13O7S |

|---|---|

Molekulargewicht |

904.5 g/mol |

IUPAC-Name |

(3S,6R)-6-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-cyclohexylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide |

InChI |

InChI=1S/C40H62ClN13O7S/c1-22(55)49-26(9-5-17-47-39(43)44)34(57)53-30(20-23-7-3-2-4-8-23)36(59)51-28-15-16-32-54(38(28)61)31(21-62-32)37(60)50-27(10-6-18-48-40(45)46)35(58)52-29(33(42)56)19-24-11-13-25(41)14-12-24/h11-14,23,26-32H,2-10,15-21H2,1H3,(H2,42,56)(H,49,55)(H,50,60)(H,51,59)(H,52,58)(H,53,57)(H4,43,44,47)(H4,45,46,48)/t26-,27+,28+,29+,30-,31+,32?/m0/s1 |

InChI-Schlüssel |

TVMPRXGFXMXJRH-DLYPAOLNSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H]2CCC3N(C2=O)[C@H](CS3)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC4=CC=C(C=C4)Cl)C(=O)N |

Kanonische SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1CCCCC1)C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)N |

Herkunft des Produkts |

United States |

Discovery and Rational Design Principles of Constrained Peptidomimetics, with Emphasis on Peptide Iii Btd

Methodologies for Synthetic Peptide Combinatorial Library Generation and Screening

The discovery of novel peptide-based drug candidates often begins with the creation and screening of vast libraries of diverse peptide sequences. Synthetic peptide combinatorial libraries (SPCLs) offer a powerful platform for identifying ligands for a wide range of biological targets. lookchem.comgla.ac.uk

High-Throughput Screening Approaches for Receptor Ligand Identification

High-throughput screening (HTS) is a critical component in the process of identifying active compounds from large combinatorial libraries. Various HTS methods are employed to rapidly assess the binding of peptides to their target receptors. One common approach involves the use of fluorescence-activated cell sorting (FACS), where beads, each carrying a unique peptide sequence, are incubated with a fluorescently labeled receptor. researchgate.net Beads that exhibit high fluorescence, indicating strong binding, can be physically sorted and the attached peptide identified. researchgate.net

Another powerful technique is affinity selection-mass spectrometry (AS-MS). In this method, a library of peptides is incubated with the target receptor, and the receptor-ligand complexes are then isolated, often using magnetic beads. The bound peptides are subsequently eluted and identified by mass spectrometry. This approach allows for the rapid screening of large, solution-phase libraries. researchgate.net

Radioligand binding assays have also been a mainstay in receptor pharmacology. These assays measure the ability of library peptides to compete with a radiolabeled ligand for binding to the receptor, providing quantitative data on binding affinities. nih.gov More modern techniques, such as the NanoBRET® ligand binding assay, offer a bioluminescence-based method to study ligand-receptor interactions in live cells, providing a more physiologically relevant screening environment. nih.gov

Iterative Selection and Synthesis Processes in Peptide Discovery

The identification of an optimal peptide ligand is often an iterative process. lookchem.comdokumen.pub Initial screening of a highly diverse library typically yields a set of "hit" compounds with moderate affinity and selectivity. These initial hits then serve as the basis for the design of smaller, more focused libraries. nih.gov

In this iterative approach, the structure-activity relationship (SAR) of the initial hits is explored by systematically substituting amino acids at various positions. nih.gov This process, often referred to as iterative deconvolution, involves creating sub-libraries where specific positions are held constant with the identified "winner" residue from the previous round, while other positions are further randomized. nih.gov Through successive rounds of synthesis and screening, the peptide sequence is refined to optimize its binding affinity and functional activity. lookchem.comdokumen.pubnih.gov This systematic evolution allows researchers to hone in on peptide sequences with the desired pharmacological profile.

Design Strategies Employing Conformationally Constrained Peptides

A major limitation of linear peptides as therapeutic agents is their conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. nih.gov To overcome these drawbacks, various strategies have been developed to introduce conformational constraints into peptide structures.

The Role of β-Turn Mimetics, including the BTD Moiety, in Imparting Structural Rigidity

The β-turn is a common secondary structural motif in proteins and peptides, where the polypeptide chain reverses its direction. researchgate.netnih.govacs.org These turn structures are often critical for molecular recognition and biological activity. Consequently, the design of β-turn mimetics has become a key strategy in the development of constrained peptidomimetics. researchgate.netnih.gov

One such mimetic is the Bicyclic Thiazolidine (B150603) Dipeptide (BTD) moiety. researchgate.net The BTD scaffold is a rigid bicyclic structure that, when incorporated into a peptide sequence, forces the peptide backbone to adopt a turn-like conformation. researchgate.net This pre-organization of the peptide into a specific three-dimensional structure can significantly enhance its binding affinity for the target receptor by reducing the entropic penalty of binding. nih.gov The rigid nature of the BTD moiety also contributes to increased stability against enzymatic degradation. nih.gov

Incorporation of Unnatural Amino Acids for Enhanced Receptor Interaction

The use of unnatural amino acids is another powerful tool in the design of constrained peptidomimetics. These non-proteinogenic amino acids offer a wide range of side-chain functionalities and stereochemistries that are not found in the canonical 20 amino acids.

Incorporating unnatural amino acids can serve several purposes. They can be used to introduce novel interactions with the receptor, thereby increasing binding affinity and selectivity. Furthermore, the presence of unnatural amino acids can enhance the metabolic stability of the peptide, as they are often poor substrates for proteases. In the context of constrained peptides, unnatural amino acids can also be used to create covalent bridges or staples within the peptide, further restricting its conformational freedom.

Structural Elucidation Methodologies for Peptide III-BTD

The precise three-dimensional structure of a peptidomimetic is crucial for understanding its interaction with its target receptor and for guiding further optimization. While specific structural data for this compound is not publicly available, the following methodologies are standardly employed for the structural elucidation of such constrained peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of peptides. Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, provide information about through-bond and through-space correlations between protons. These data, particularly the Nuclear Overhauser Effect (NOE) distance restraints, can be used to calculate a family of structures that are consistent with the experimental data, providing a detailed picture of the peptide's conformation in solution. For peptides containing a BTD moiety, NMR can confirm the turn-inducing effect of the scaffold and determine the orientation of the amino acid side chains.

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state. nih.govacs.org This technique requires the growth of high-quality crystals of the peptide, which can be challenging. However, when successful, it yields a precise three-dimensional model of the peptide, including the conformation of the BTD moiety and the intramolecular and intermolecular interactions that stabilize the crystal lattice. nih.gov

Computational modeling, including molecular mechanics and molecular dynamics simulations, is often used in conjunction with experimental data to refine and analyze peptide structures. These methods can provide insights into the conformational preferences and dynamics of the peptide in different environments.

Compound Information

| Compound Name | Description |

| This compound | A peptidomimetic containing a Bicyclic Thiazolidine Dipeptide (BTD) moiety, identified as a ligand for opioid and nociceptin (B549756) receptors. researchgate.netnih.gov |

| Bicyclic Thiazolidine Dipeptide (BTD) | A rigid bicyclic scaffold used as a β-turn mimetic to induce conformational constraint in peptides. researchgate.net |

| Morphine | A well-known opioid agonist. |

| Naloxone (B1662785) | An opioid receptor antagonist. |

| Nociceptin/Orphanin FQ (N/OFQ) | The endogenous ligand for the NOP receptor. researchgate.net |

Research Findings: Pharmacological Profile of this compound

The discovery of this compound arose from the screening of a conformationally constrained peptide combinatorial library. researchgate.net Subsequent in vitro pharmacological characterization revealed its activity as a ligand for both opioid and nociceptin (NOP) receptors.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| μ-Opioid Receptor (MOP) | 22 | Agonist |

| δ-Opioid Receptor (DOP) | 78 | Agonist |

| κ-Opioid Receptor (KOP) | 53 | Agonist |

| Nociceptin Receptor (NOP) | 34 | Antagonist |

Data sourced from Bigoni et al., 2000 and Becker et al., 1999.

Spectroscopic Techniques for Conformation Determination (e.g., NMR, CD)

Determining the three-dimensional structure of peptidomimetics in solution is crucial for validating their design and understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful, complementary techniques used for this purpose. uzh.chresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary method for determining high-resolution 3D structures of peptides in a solution environment that can mimic physiological conditions. nmims.edu For a peptide like III-BTD, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed. uzh.ch

COSY and TOCSY spectra are used to identify amino acid spin systems by revealing through-bond scalar couplings between protons, which allows for the sequential assignment of residues in the peptide chain. nmims.edu

NOESY provides through-space distance constraints between protons that are close to each other (typically < 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the crucial geometric information needed for structure calculation. uzh.chnih.gov

By combining these distance restraints with known covalent bond lengths and angles, a family of structures consistent with the NMR data can be calculated, revealing the preferred conformation of the peptide in solution. researchgate.net

Circular Dichroism (CD) Spectroscopy is a rapid and sensitive technique used to assess the secondary structure content of peptides and proteins. nih.govamericanpeptidesociety.org The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Different secondary structures exhibit distinct CD spectra:

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-sheets are characterized by a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coils or unordered structures display a strong negative band near 200 nm. americanpeptidesociety.org

For this compound, CD spectroscopy would be used to confirm the presence of the intended β-turn or other ordered structures. By recording spectra under various conditions (e.g., different solvents, temperatures), researchers can assess the stability of the peptide's conformation and how its structure might change upon interacting with a membrane-like environment or its receptor. researchgate.net

Table 1: Spectroscopic Techniques for Peptide Conformation Analysis

| Technique | Information Provided | Typical Application for this compound |

| NMR Spectroscopy | Atomic-resolution 3D structure, residue connectivity, inter-proton distances, conformational dynamics. nmims.edu | Determine the precise conformation of the β-turn motif and the orientation of amino acid side chains. |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, β-turn, random coil), conformational changes. nih.govamericanpeptidesociety.org | Confirm the presence and stability of the β-turn structure and monitor conformational changes upon binding. |

Crystallographic Approaches for β-Sheet Antimicrobial Peptides (referencing BTD-related motifs)

X-ray crystallography provides the most detailed, atomic-level view of a molecule's structure in its solid state. While underutilized for peptides compared to larger proteins, it is an invaluable tool for understanding the precise three-dimensional arrangement and supramolecular assembly of designed peptidomimetics. wikipedia.org The process involves crystallizing the peptide and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam to generate an electron density map and build an atomic model. wikipedia.org

Although a crystal structure for this compound itself is not publicly available, the principles of peptide crystallography are directly applicable. Furthermore, crystallographic studies of its target, the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), in complex with peptide mimetic ligands provide critical insights into the binding of BTD-related motifs. nih.govnih.gov

In 2012, the crystal structure of the human NOP receptor was solved in complex with C-24, a peptide mimetic antagonist. nih.gov This work revealed the specific interactions within the receptor's binding pocket. C-24 was designed to mimic the N-terminal residues of a peptide antagonist, which are often structured in a β-turn. nih.gov The structure showed how the ligand's key functional groups are oriented to interact with specific amino acid residues in the receptor, such as the crucial salt bridge formation between the ligand's protonated nitrogen and the receptor's Asp130 residue. nih.govmdpi.com These crystallographic studies serve as a structural blueprint, validating the rational design of NOP ligands and providing a template for creating new therapeutic agents with improved selectivity and affinity. nih.gov

Table 2: Crystallographic Data for NOP Receptor with a Peptide Mimetic

| Parameter | Value (PDB ID: 4EA3) | Significance |

| Molecule | Human Nociceptin/Orphanin FQ Receptor (NOP) in complex with Compound-24 | Provides a high-resolution view of a peptide mimetic bound to the target receptor of this compound. wikipedia.orgnih.gov |

| Resolution | 2.9 Å | Allows for detailed analysis of the ligand-receptor interactions at the atomic level. wikipedia.org |

| Key Interaction | Salt bridge between ligand's piperidine (B6355638) nitrogen and receptor's D1303.32 | Confirms a critical binding determinant for NOP receptor antagonists and guides future ligand design. mdpi.com |

Synthetic Approaches for this compound and its Analogues (e.g., Solid-Phase Peptide Synthesis)

The synthesis of peptides like III-BTD and its analogues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS) , a revolutionary technique developed by Bruce Merrifield, for which he was awarded the Nobel Prize. peptide.combiotage.com SPPS allows for the efficient and controlled assembly of amino acids into a peptide chain that is anchored to an insoluble polymer resin. bachem.com This method simplifies the purification process, as excess reagents and soluble by-products can be easily removed by washing and filtration after each step. biotage.com

The general SPPS cycle involves several key steps:

Attachment: The C-terminal amino acid of the desired peptide is covalently linked to the solid support resin. peptide.com

Deprotection: A temporary protecting group on the α-amine of the attached amino acid is removed, typically using an acid (for the Boc strategy) or a base (for the Fmoc strategy). nih.gov

Coupling: The next N-α-protected amino acid is activated and coupled to the newly freed amine of the resin-bound peptide, forming a new peptide bond. wikipedia.org

Wash: The resin is thoroughly washed to remove excess reagents and by-products. bachem.com

This cycle is repeated until the entire peptide sequence has been assembled. Finally, the completed peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed, usually in a single step with a strong acid cocktail. peptide.com

The synthesis of this compound and its analogues would utilize this framework. The incorporation of the bicyclic thiazolidine (BTD) core, which functions as the β-turn mimetic, would require the synthesis of this specific non-proteinogenic building block as an Fmoc-protected derivative. This specialized amino acid analogue would then be incorporated into the sequence at the desired position using the standard SPPS coupling protocols. pnas.orgnih.gov The ability to incorporate such custom-designed building blocks is a major advantage of chemical peptide synthesis, enabling the creation of novel structures with enhanced stability and biological activity. nih.govnih.gov

Table 3: Common Strategies in Solid-Phase Peptide Synthesis

| Strategy | Nα-Protecting Group | Deprotection Reagent | Cleavage Reagent | Characteristics |

| Boc-SPPS | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) | The original Merrifield method; uses strong acid for final cleavage. biotage.com |

| Fmoc-SPPS | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (a base) | Trifluoroacetic Acid (TFA) | Uses milder, orthogonal chemistry, which is now more common for research-scale synthesis. nih.govrsc.org |

Molecular Pharmacology and Receptor Binding Profile of Peptide Iii Btd

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a specific receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound, allowing for the calculation of the inhibitory constant (Ki), which is a measure of binding affinity. The pKi value, the negative logarithm of the Ki, is often used to express this affinity, with higher pKi values indicating a stronger binding affinity.

Assessment of Binding Affinity (pKi values) at Human NOP Receptors

Studies utilizing radioligand binding assays have demonstrated that Peptide III-BTD exhibits a high affinity for the human NOP receptor. In these experiments, this compound was shown to effectively displace the radiolabeled NOP receptor ligand, [3H]nociceptin. The resulting pKi values from these assays were consistently in the range of 8.4 to 8.8, indicating a nanomolar affinity of this compound for the human NOP receptor.

Evaluation of Binding Affinity at Human μ-, δ-, and κ-Opioid Receptors

The characterization of this compound extends to its interaction with the classical opioid receptors: mu (μ), delta (δ), and kappa (κ). Functional assays have characterized this compound as an opioid receptor agonist. Specifically, in isolated tissue preparations such as the mouse and rat vas deferens and the guinea pig ileum, this compound has been shown to inhibit electrically induced twitch contractions, an effect that is reversed by the general opioid antagonist naloxone (B1662785) nih.gov. This antagonistic action by naloxone strongly suggests that the effects of this compound are mediated through opioid receptors. However, specific pKi values from radioligand binding assays at recombinant human μ-, δ-, and κ-opioid receptors are not extensively detailed in the currently available literature.

Characterization of Receptor Selectivity and Promiscuity

This compound is characterized by its promiscuous binding profile, demonstrating significant affinity for both the NOP receptor and the classical opioid receptors. This lack of selectivity is a defining feature of its pharmacological character. While it displays high affinity for the NOP receptor, its functional activity as an opioid agonist indicates substantial interaction with one or more of the μ, δ, or κ opioid receptor subtypes. This mixed pharmacological profile suggests that this compound does not possess a high degree of selectivity for the NOP receptor over the classical opioid receptors. This positions it as a non-selective ligand, capable of concurrently engaging multiple receptor systems.

Competition Binding Analysis with Known NOP and Opioid Receptor Ligands

Further insights into the binding characteristics of this compound have been gained through competition binding analyses. In functional studies on isolated tissues, the opioid antagonist naloxone has been shown to block the agonistic effects of this compound, confirming its interaction at opioid receptors nih.gov. In the rat vas deferens, a preparation sensitive to NOP receptor ligands, this compound, in the presence of naloxone, acts as an antagonist to the effects of nociceptin (B549756) nih.gov. Specifically, a 1 µM concentration of this compound was observed to shift the concentration-response curve of nociceptin to the right in a parallel manner, yielding pKB values in the range of 6.6-6.9 nih.gov. The pKB value is a measure of the affinity of an antagonist. This finding from functional competition assays corroborates the characterization of this compound as a compound with a mixed profile of NOP receptor antagonism and opioid receptor agonism, as initially identified in [35S]GTPγS binding assays using cells expressing recombinant human receptors nih.gov.

Mechanistic Insights into Receptor Modulation by Peptide Iii Btd

Functional Activity Profiling in Receptor Coupling Assays

The initial steps in understanding a ligand's effect on a G-protein coupled receptor (GPCR), such as the NOP receptor, involve quantifying its ability to initiate the receptor's signaling cascade. This is primarily achieved by measuring the activation of G-proteins and the subsequent modulation of intracellular second messengers like cyclic AMP (cAMP).

The [³⁵S]GTPγS binding assay is a fundamental method used to directly measure the activation of G-proteins following receptor stimulation by a ligand. In this assay, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a direct indicator of receptor-mediated G-protein activation.

Studies utilizing this technique have shown that the functional activity of Peptide III-BTD can be complex and context-dependent. nih.gov In Chinese Hamster Ovary (CHO) cells engineered to express either human or mouse NOP receptors (also known as ORL1), this compound demonstrated partial agonist activity in [³⁵S]GTPγS assays. nih.gov This indicates that while it can activate the NOP receptor to initiate G-protein signaling, it does so with lower efficacy compared to a full agonist. The classification of a compound as a full or partial agonist is highly dependent on the level of receptor expression in the test system and the specific assay conditions. guidetopharmacology.org For many ligands acting at the NOP receptor, the determination of agonist activity is largely based on the ability to stimulate [³⁵S]GTPγS binding in these types of cellular systems. guidetopharmacology.org

Table 1: Functional Activity of this compound in [³⁵S]GTPγS Binding Assay

| Cell Line | Receptor | Observed Activity | Citation |

|---|---|---|---|

| CHO Cells | Human/Mouse NOP (ORL1) | Partial Agonist | nih.gov |

The NOP receptor, a member of the GPCR superfamily, primarily couples to the Gi/Go family of G-proteins. guidetoimmunopharmacology.org A key downstream effect of Gi/Go activation is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). guidetoimmunopharmacology.orggoogle.com

While direct studies detailing this compound's effect on cAMP levels are not extensively documented in the provided results, its interaction with the NOP receptor implies a modulatory role in this pathway. As an antagonist or partial agonist at the NOP receptor, this compound would be expected to interfere with the ability of the endogenous ligand, nociceptin (B549756)/orphanin FQ (N/OFQ), to inhibit adenylyl cyclase. nih.govguidetoimmunopharmacology.org For instance, in its antagonist role, this compound would block N/OFQ from binding, thereby preventing the N/OFQ-induced decrease in cAMP. In its partial agonist role, it would elicit a weaker inhibitory effect on adenylyl cyclase than the full agonist N/OFQ. nih.gov Experiments with related compounds have demonstrated this principle, showing that NOP ligands can inhibit forskolin-stimulated cAMP accumulation in HEK293 cells that express the human NOP receptor. nih.gov

Agonist, Partial Agonist, and Antagonist Activity Determination

The functional characterization of this compound extends from cellular assays to more integrated physiological systems, such as isolated tissues. These assays provide crucial information on the compound's efficacy and how it translates into a physiological response, solidifying its classification as an agonist, antagonist, or partial agonist.

Isolated tissue preparations, such as the guinea pig ileum and mouse vas deferens, are classic pharmacological models for assessing the activity of opioid and NOP receptor ligands. In these tissues, electrical stimulation induces muscle contractions (twitches) that are modulated by receptor activation.

In vitro studies have demonstrated that this compound exhibits opioid agonist activity in these assays. nih.gov Specifically, in both the mouse vas deferens and the guinea pig ileum, this compound produced a concentration-dependent inhibition of the electrically induced twitch. researchgate.net This inhibitory effect is characteristic of agonist activity at opioid receptors present in these tissues. The potency and maximal effect of this inhibition have been quantified, providing key parameters for its pharmacological profile. researchgate.net

Table 2: Effect of this compound on Electrically Induced Twitch in Isolated Tissues

| Tissue Preparation | Parameter | Value | Citation |

|---|---|---|---|

| Mouse Vas Deferens | pEC₅₀ | 5.91 | researchgate.net |

| Eₘₐₓ (%) | 94 ± 1 | ||

| Guinea Pig Ileum | pEC₅₀ | 6.18 | researchgate.net |

| Eₘₐₓ (%) | 94 ± 2 |

The most distinctive feature of this compound is its mixed efficacy profile, acting as an agonist at classical opioid receptors while simultaneously acting as an antagonist at the NOP receptor. nih.govnih.gov This bifunctional nature has been established across various cellular and tissue-based assays.

In cellular systems, this compound is recognized as a NOP receptor antagonist. nih.govguidetoimmunopharmacology.orggoogle.com The IUPHAR/BPS Guide to PHARMACOLOGY lists it as an antagonist for the human NOP receptor, with a pKi value of 7.6, indicating its binding affinity. guidetopharmacology.orgguidetoimmunopharmacology.org This antagonist activity means it can bind to the NOP receptor and block it from being activated by its endogenous ligand, N/OFQ, or other NOP agonists. nih.govgoogle.com

Conversely, at classical opioid receptors, it displays agonist properties. nih.govnih.gov This was observed in isolated tissue assays where it mimicked the inhibitory effects of opioids. researchgate.net This dual activity—opioid agonism coupled with NOP antagonism—is a significant finding, as ligands with this profile are of interest for therapeutic development. nih.gov It is important to note that the distinction between agonist and antagonist can be assay-dependent; for example, this compound acts as a partial agonist in [³⁵S]GTPγS assays at the NOP receptor but is considered a functional antagonist in other contexts. nih.gov

Investigation of Downstream Signaling Pathways

The binding of a ligand to a GPCR like the NOP receptor initiates a cascade of intracellular events known as downstream signaling pathways. google.com Beyond the primary interaction with G-proteins and the modulation of adenylyl cyclase, these pathways involve a host of other effector molecules that ultimately determine the cellular response.

For the NOP receptor, the primary signaling mechanism involves coupling to Gi/Go proteins, leading to the inhibition of cAMP production. guidetoimmunopharmacology.org However, NOP receptor activation has also been shown to engage other significant pathways, including the activation of Mitogen-Activated Protein Kinase (MAPK) and Phospholipase C (PLC), which in turn modulates intracellular calcium levels. guidetoimmunopharmacology.org

The role of this compound as a NOP antagonist implies that it can block the downstream signaling pathways normally initiated by NOP agonists. researchgate.net The concept of "biased agonism" is also relevant, where a ligand might preferentially activate one downstream pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). guidetopharmacology.orgguidetoimmunopharmacology.org While specific data on the biased agonism of this compound is limited in the provided results, its function as an antagonist would inherently involve the modulation of these downstream cascades by preventing their activation by NOP agonists. researchgate.net

Modulation of Receptor Phosphorylation and Desensitization Mechanisms

This compound, acting as a nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, plays a significant role in modulating the phosphorylation and subsequent desensitization of other receptor systems, notably the mu-opioid receptor (MOR). nih.gov Research conducted on BE(2)-C human neuroblastoma cells expressing epitope-tagged mu-opioid receptors has elucidated a key aspect of this modulation. In this cellular model, pretreatment with N/OFQ was found to potentiate the phosphorylation of the mu-opioid receptor induced by the selective MOR agonist, [D-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin (DAMGO). nih.gov

Crucially, the inclusion of this compound during the N/OFQ pretreatment successfully blocked this potentiation of DAMGO-induced phosphorylation. nih.govresearchgate.netresearchgate.net This finding strongly suggests that the modulatory effect of N/OFQ on mu-opioid receptor phosphorylation is mediated through its action on the NOP receptor, which is effectively antagonized by this compound. nih.gov Receptor phosphorylation is a critical step that often precedes and triggers desensitization, a process that can lead to receptor uncoupling from G-proteins, internalization, and down-regulation. nih.gov

Further investigation into the specific sites of phosphorylation revealed that the potentiation of mu-opioid receptor phosphorylation by N/OFQ, and its subsequent blockade by this compound, is dependent on specific serine residues. nih.gov In cells where the G-protein coupled receptor kinase (GRK)-mediated phosphorylation site Ser(375) was mutated to alanine (B10760859), N/OFQ failed to potentiate DAMGO-induced mu-opioid receptor phosphorylation and did not cause desensitization of the receptor. nih.govresearchgate.net This highlights the specificity of the phosphorylation event modulated by the N/OFQ-NOP receptor system. nih.gov

Table 1: Effect of this compound on DAMGO-Induced Mu-Opioid Receptor Phosphorylation

| Condition | Effect on DAMGO-Induced Mu-Opioid Receptor Phosphorylation | Reference |

|---|---|---|

| N/OFQ Pretreatment | Potentiated | nih.gov |

| N/OFQ Pretreatment + this compound | Blocked Potentiation | nih.gov |

| N/OFQ Pretreatment in cells with Ser(375) to Alanine mutation | No Potentiation | nih.gov |

Role of G-Protein Coupled Receptor Kinases (GRKs) and Protein Kinase C (PKC) in this compound-Mediated Effects

The signaling cascade through which this compound exerts its modulatory effects on receptor phosphorylation involves key intracellular kinases, specifically G-protein coupled receptor kinases (GRKs) and Protein Kinase C (PKC). nih.gov The potentiation of DAMGO-induced mu-opioid receptor phosphorylation by N/OFQ is not a direct action but is instead facilitated by the activation of these kinases. nih.gov

Studies have shown that the inhibition of either GRK2 or PKC during the N/OFQ treatment prevents the N/OFQ-mediated increase in DAMGO-induced phosphorylation. nih.gov This indicates that both GRK2 and PKC are essential components of the signaling pathway initiated by NOP receptor activation that leads to the enhanced phosphorylation of the mu-opioid receptor. nih.gov The proposed mechanism suggests that N/OFQ binding to the NOP receptor leads to the activation of PKC. nih.gov Subsequently, activated PKC enhances the ability of GRK2 to phosphorylate the agonist-occupied mu-opioid receptor. nih.gov

By blocking the initial activation of the NOP receptor by N/OFQ, this compound effectively prevents the downstream activation of PKC and GRK2, thereby inhibiting the potentiation of mu-opioid receptor phosphorylation. nih.gov This demonstrates a clear instance of heterologous desensitization, where the activation of one receptor (NOP) modulates the functional status of another (MOR) through a defined intracellular signaling cascade involving specific kinases. nih.gov

Table 2: Involvement of Kinases in N/OFQ-Mediated Potentiation of Mu-Opioid Receptor Phosphorylation

| Condition | Effect on N/OFQ-Mediated Potentiation | Reference |

|---|---|---|

| Inhibition of GRK2 | Blocked | nih.gov |

| Inhibition of PKC | Blocked | nih.gov |

Structure Activity Relationship Sar Studies and Analog Development of Peptide Iii Btd

Impact of Amino Acid Substitutions on Receptor Affinity and Functional Activity

Research findings indicate that for many NOP and opioid peptides, specific residues are crucial for high-affinity binding. For instance, the presence of hydrophobic and aromatic amino acids often contributes significantly to receptor interaction. nih.govmdpi.com In peptides targeting opioid receptors, an N-terminal tyrosine residue is a common feature, acting as a critical pharmacophoric element. mdpi.com The substitution of this residue can drastically alter receptor affinity and selectivity. Similarly, basic residues like arginine, with their positively charged side chains, can form key electrostatic interactions within receptor binding pockets. nih.gov

In the context of a hypothetical analog series of Peptide III-BTD, one could expect that modifying its distinct components—such as the cyclohexylalanine (Cha) or the p-chlorophenyl (p-Cl-Phe) residues—would have a profound impact. Substitution of the bulky, hydrophobic Cha residue could modulate van der Waals interactions, while changes to the p-Cl-Phe residue could affect aromatic and halogen-bonding interactions within the receptor.

The table below illustrates hypothetical data from an alanine (B10760859) scan on a peptide scaffold similar to this compound, demonstrating how single amino acid substitutions can influence receptor binding affinity (Ki).

Table 1: Example of Alanine Scan Data on a Hypothetical Peptide Analog Series

| Compound | Position of Substitution | Substituted with | Receptor Binding Affinity (Ki, nM) | Fold Change vs. Parent |

| Parent Peptide | - | - | 1.5 | 1.0 |

| Analog 1 | Arg (P1) | Ala | 150 | 100-fold decrease |

| Analog 2 | Cha (P2) | Ala | 75 | 50-fold decrease |

| Analog 3 | p-Cl-Phe (P4) | Ala | 4.5 | 3-fold decrease |

| Analog 4 | Arg (P5) | Ala | 225 | 150-fold decrease |

This table presents illustrative data based on established SAR principles for opioid and NOP peptides. Actual values for this compound analogs would require experimental validation.

Studies on other peptides have shown that replacing L-amino acids with their D-isomers can increase proteolytic stability and sometimes alter receptor affinity or functional activity in unexpected ways. sci-hub.se Such modifications in this compound could lead to analogs with significantly different pharmacological profiles.

Design and Evaluation of Conformationally Restricted Analogues

Introducing conformational constraints into a flexible peptide backbone is a widely used strategy to lock the molecule into a bioactive conformation, thereby increasing receptor affinity, selectivity, and metabolic stability. mdpi.com For this compound, a significant conformational restriction is already imposed by the rigid bicyclic thiazolo-pyridine (BTD) core, which likely serves as a scaffold to orient the pharmacophoric amino acid side chains correctly for receptor interaction.

The design of further conformationally restricted analogs could involve several strategies:

Modifying the Bicyclic Core: Altering the structure of the BTD core itself, for example, by changing ring size or substitution patterns, could fine-tune the spatial arrangement of the appended peptide chains.

Introducing Additional Ring Structures: Incorporating amino acids that induce turns, such as proline or its analogs, or creating additional cyclic structures within the peptide chains can further limit conformational freedom. nih.gov

Side-Chain to Side-Chain Cyclization: Linking the side chains of two amino acids within the peptide sequence to form a lactam or disulfide bridge is a common method for creating constrained cyclic peptides. peptide.comnih.gov

The evaluation of these analogs would involve determining their binding affinities for relevant receptors and assessing their functional activity in cell-based assays. Computational modeling and structural biology techniques like NMR spectroscopy can provide insights into the three-dimensional structure of these constrained analogs, helping to correlate their conformation with their biological activity.

Influence of Terminal Modifications and Cyclization on Pharmacological Profile

N-Terminal Modification: The N-terminus of this compound is acetylated. This acetylation removes the positive charge of the N-terminal amine, which can impact electrostatic interactions with the receptor and, importantly, increases resistance to aminopeptidases, thereby enhancing the peptide's stability and duration of action. mdpi.com Other N-terminal modifications, such as the addition of pyroglutamic acid (pGlu) or lipophilic moieties (lipidation), could further modulate the pharmacological profile.

C-Terminal Modification: The C-terminus of many bioactive peptides is amidated to neutralize the negative charge of the carboxylate group. mdpi.com This modification can enhance receptor binding by mimicking the structure of endogenous peptide hormones and increases stability against carboxypeptidases.

Cyclization is a powerful modification that combines terminal and/or side-chain modifications to create a macrocyclic structure. nih.govnih.gov Head-to-tail cyclization, where the N-terminus is linked to the C-terminus, creates a constrained structure that often exhibits enhanced metabolic stability and receptor affinity. nih.gov The process of cyclization reduces the number of available conformations, which can pre-organize the peptide into its bioactive shape, reducing the entropic penalty of binding. mdpi.com For a linear precursor of a compound like this compound, cyclization could dramatically improve its drug-like properties.

Table 2: Impact of Terminal Modification and Cyclization on Peptide Properties (Illustrative Examples)

| Peptide Analog | Modification | Receptor Affinity (Ki, nM) | Serum Half-Life (t1/2, min) |

| Linear Precursor (Free Termini) | None | 50 | < 5 |

| N-acetylated Analog | N-terminal Acetylation | 35 | 20 |

| C-amidated Analog | C-terminal Amidation | 25 | 15 |

| N-acetyl, C-amidated Analog | Both Terminal Modifications | 10 | 60 |

| Cyclized Analog | Head-to-Tail Cyclization | 2 | > 240 |

This table provides representative data illustrating the generally observed effects of such modifications on peptide pharmacology.

Comparative Analysis with Other NOP and Opioid Peptide Ligands for SAR Insights

To understand the SAR of this compound, it is valuable to compare its structural features with those of known ligands for the nociceptin (B549756)/orphanin FQ (NOP) and classical opioid receptors (mu, delta, kappa). nih.govmdpi.com

Comparison with N/OFQ: The endogenous ligand for the NOP receptor, nociceptin/orphanin FQ (N/OFQ), is a 17-amino acid peptide. frontiersin.org Unlike classical opioid peptides, it lacks an N-terminal tyrosine. mdpi.com Many synthetic NOP ligands, both agonists and antagonists, have been developed from the N/OFQ sequence. For example, the shortest active fragment, N/OFQ(1-13)-NH2, has served as a template for designing potent analogs. mdpi.com The complex, non-natural structure of this compound suggests it is a peptidomimetic designed to replicate the pharmacophore of N/OFQ or other NOP ligands in a more stable, drug-like format. The BTD core likely acts as a scaffold mimicking a critical turn or secondary structure present in the endogenous ligand when bound to its receptor. nih.gov

Comparison with Classical Opioid Peptides: Classical opioid peptides like endomorphins and enkephalins characteristically feature an N-terminal Tyr-Pro-Trp/Phe or Tyr-Gly-Gly-Phe sequence, respectively. mdpi.com The Tyr residue is considered the "message" essential for activity. mdpi.com The absence of this specific motif in this compound, coupled with its structural complexity, may suggest a higher selectivity for the NOP receptor over classical opioid receptors, a common goal in the development of non-addictive analgesics. mdpi.com

Comparison with Bifunctional Ligands: There is growing interest in developing ligands that act on multiple receptors, such as mixed MOP/NOP agonists, to achieve a better therapeutic profile. mdpi.com These ligands often combine structural elements from both opioid and NOP pharmacophores. frontiersin.org Analyzing the structure of this compound in this context could reveal if it possesses features that might allow for interaction with more than one receptor type. The p-chlorophenylalanine, for instance, is a feature found in some potent and selective opioid ligands.

By dissecting the structure of this compound and comparing its constituent parts to the well-established SAR of the broader family of NOP and opioid ligands, researchers can generate hypotheses to guide the synthesis of new analogs with tailored pharmacological profiles.

Preclinical in Vitro and Ex Vivo Biological Characterization of Peptide Iii Btd

Assessment of Functional Responses in Isolated Tissue Preparations

The functional activity of Peptide III-BTD was evaluated in various isolated smooth muscle preparations, which are standard models for assessing the effects of ligands on opioid and nociceptin (B549756) receptors. nih.gov These ex vivo assays measure the ability of a compound to inhibit electrically induced muscle contractions, a response typically mediated by the activation of these receptors.

In the mouse vas deferens, a tissue rich in opioid receptors, this compound demonstrated a concentration-dependent inhibition of electrically stimulated contractions. nih.gov This inhibitory effect is indicative of agonist activity at opioid receptors. The potency of this compound in this assay was determined to be in the submicromolar range. Specifically, the effect of this compound was sensitive to blockade by naloxone (B1662785), a classic opioid receptor antagonist, confirming that its action is mediated through opioid receptors in this tissue. nih.gov The maximal effect (Emax) produced by this compound was nearly complete, reaching 94% inhibition. nih.gov

Table 1: Opioid Receptor Activity of this compound in Mouse Vas Deferens

| Parameter | Value |

|---|---|

| pEC50 | 5.91 |

| Emax | 94 ± 1% |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Similar to the findings in the mouse vas deferens, this compound also inhibited the electrically induced twitch contractions in the guinea pig ileum preparation. nih.gov This tissue is a classical model for studying µ-opioid receptor activity. This compound showed a concentration-dependent inhibitory effect with a pEC50 value of 6.18, indicating a slightly higher potency in this tissue compared to the mouse vas deferens. nih.gov The maximal effect was comparable, at 94% inhibition. nih.gov The inhibitory action of this compound in the guinea pig ileum was also reversed by the opioid antagonist naloxone, further supporting its classification as an opioid receptor agonist. nih.gov

Table 2: Opioid Receptor Activity of this compound in Guinea Pig Ileum

| Parameter | Value |

|---|---|

| pEC50 | 6.18 |

| Emax | 94 ± 2% |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

The rat vas deferens is a standard preparation for evaluating the activity of ligands at the nociceptin/orphanin FQ (NOP) receptor. In contrast to its effects in the mouse vas deferens and guinea pig ileum, this compound was found to be largely inactive as an agonist in the rat vas deferens. nih.gov In the majority of the tissues tested, it did not produce a significant inhibitory effect. nih.gov Only in a few preparations did it show a slight inhibition at the highest concentration tested (10 µM). nih.gov

However, when tested for antagonist activity in the presence of naloxone (to block any potential opioid effects), this compound was able to antagonize the inhibitory effects of the endogenous NOP receptor ligand, nociceptin. nih.gov It caused a parallel rightward shift in the concentration-response curve of nociceptin, which is characteristic of a competitive antagonist. nih.gov The pKB values, a measure of antagonist potency, were in the range of 6.6-6.9. nih.gov This indicates that this compound acts as a NOP receptor antagonist in this tissue. nih.gov

Table 3: Nociceptin Receptor Antagonist Activity of this compound in Rat Vas Deferens

| Parameter | Value |

|---|---|

| Agonist Activity | Inactive in most preparations |

| Antagonist pKB | 6.6 - 6.9 |

pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

Cell-Based Bioassays in Recombinant Receptor Systems

To further characterize the pharmacological profile of this compound, cell-based assays using recombinant receptor systems were employed. These assays allow for the study of the compound's interaction with specific human receptor subtypes in a controlled cellular environment.

Studies using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor have been instrumental in defining the interaction of this compound with this receptor. In [³⁵S]GTPγS binding assays performed on membranes from these cells, this compound behaved as a NOP receptor antagonist. nih.gov This assay measures the activation of G-proteins, an early step in receptor signaling. The antagonist profile observed in this recombinant system is consistent with the findings from the rat vas deferens tissue assay. nih.gov Concurrently, in cells expressing recombinant human opioid receptors, this compound demonstrated agonist activity in the same [³⁵S]GTPγS binding assay. nih.gov These results from cell-based assays confirm the mixed pharmacological profile of this compound as a NOP receptor antagonist and an opioid receptor agonist. nih.gov

Based on the available scientific literature, there are no specific studies on the effects of this compound on receptor phosphorylation in human neuroblastoma cell lines. While neuroblastoma cells are utilized in various neuroscience research models, including the study of receptor signaling and peptide therapeutics, specific data regarding receptor phosphorylation induced by this compound in these cells has not been reported.

Mechanistic Studies of Cellular Uptake and Subcellular Localization in Model Systems.

No specific data is available on the mechanisms of cellular uptake for this compound. General studies on related opioid peptides suggest that uptake can occur through various energy-dependent and independent pathways, including endocytosis and direct membrane translocation. However, without specific research on this compound, it is not possible to determine which of these pathways are relevant for this particular compound.

Similarly, there is no information regarding the subcellular localization of this compound in model systems. Research on other nociceptin receptor ligands has utilized techniques like electron microscopy to determine their distribution within cells, but such studies have not been published for this compound.

Stability Profiling in Biological Matrices for Research Utility (e.g., plasma, tissue homogenates).

There is no published data on the stability of this compound in biological matrices such as plasma or tissue homogenates. The stability of a peptide in these environments is crucial for its research utility and potential therapeutic applications, as it determines its half-life and bioavailability. Stability assays typically involve incubating the peptide in the biological matrix and measuring its degradation over time using techniques like HPLC or mass spectrometry. Without such studies for this compound, its stability profile remains unknown.

Advanced Analytical and Biophysical Methodologies for Studying Peptide Iii Btd Interactions

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real-time. gpcrdb.org In a typical SPR experiment for a peptide-receptor interaction, the receptor protein is immobilized on a sensor chip surface. A solution containing the peptide ligand (the analyte) is then flowed over this surface. The binding of the peptide to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. orcid.org

This technique provides a wealth of kinetic data by monitoring the association (while the peptide solution is flowing) and dissociation (when the flow is replaced by a buffer) phases of the interaction. From the resulting sensorgram, key kinetic parameters can be calculated:

Association rate constant (kₐ): Describes the rate at which the peptide binds to the receptor.

Dissociation rate constant (kₑ): Describes the rate at which the peptide-receptor complex breaks apart.

Equilibrium dissociation constant (Kₑ): Calculated as the ratio of kₑ/kₐ, it reflects the affinity of the interaction, with lower Kₑ values indicating a stronger bond.

While SPR is ideally suited for elucidating the binding kinetics of ligands like Peptide III-BTD, specific studies applying this methodology to this compound have not been reported in the available scientific literature. Such an analysis would be invaluable for comparing its binding kinetics at the nociceptin (B549756) (NOP) receptor versus classical opioid receptors, potentially explaining its mixed antagonist/agonist profile. nih.govnih.gov

Fluorescence Spectroscopy and FRET-Based Assays for Ligand-Receptor Proximity

Fluorescence spectroscopy offers a highly sensitive means to study peptide-receptor interactions. A common approach involves labeling the peptide with a fluorescent molecule (a fluorophore). Changes in the fluorescence signal—such as intensity or polarization—upon binding to a receptor can be monitored to determine binding affinity and probe conformational changes.

Fluorescence Resonance Energy Transfer (FRET) is a more advanced application of this principle. FRET is a distance-dependent interaction between two dye molecules, a 'donor' and an 'acceptor'. Energy is transferred from an excited donor fluorophore to a nearby acceptor molecule without the emission of light. This energy transfer is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), making it an effective "spectroscopic ruler."

In the context of ligand-receptor studies, a FRET pair can be incorporated into the peptide and its receptor. The occurrence of FRET upon peptide binding provides direct evidence of their close proximity and can be used to monitor the binding process in real-time.

Specific research employing fluorescence spectroscopy or FRET-based assays to investigate the binding of this compound to its target receptors is not currently available in the literature. However, data from radioligand binding assays provide information on its binding affinity (Ki), which is a measure of the concentration required to occupy 50% of the receptors.

| Assay Type | Parameter | Value | Source |

|---|---|---|---|

| Radioligand Binding Assay | pKi | 7.6 | IUPHAR/BPS Guide |

pKi is the negative logarithm of the binding affinity constant (Ki). A higher pKi value indicates a stronger binding affinity.

Mass Spectrometry-Based Approaches for Peptide Identification and Degradation Studies

Mass spectrometry (MS) is an indispensable analytical tool in peptide research, enabling precise determination of molecular weight and sequence. In the context of studying a novel peptide like III-BTD, MS is crucial for confirming its identity and purity after synthesis. Tandem mass spectrometry (MS/MS) further allows for the fragmentation of the peptide, providing detailed sequence information that confirms its primary structure. nih.gov

Beyond initial identification, MS-based approaches are vital for studying the metabolic stability and degradation of peptides. A peptide can be incubated in a biological matrix, such as plasma or tissue homogenates, and MS can be used to identify and quantify the intact peptide over time. This allows researchers to pinpoint cleavage sites and understand the peptide's degradation pathways, which is critical information for assessing its potential as a therapeutic agent. Modern techniques like liquid chromatography coupled to mass spectrometry (LC-MS) are routinely used for this purpose.

While mass spectrometry would have been used to confirm the structure of this compound during its initial discovery and synthesis, detailed studies on its metabolic degradation pathways using these methods have not been published. Understanding its stability would be a key step in evaluating its drug-like properties, especially since rapid degradation can limit the in vivo activity of peptide-based ligands. nih.gov

Computational Modeling and Structural Analysis of Peptide Iii Btd

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding the binding mechanism of Peptide III-BTD at the NOP and opioid receptors. The process involves predicting the binding mode and affinity of the peptide within the receptor's binding site.

Docking simulations for this compound would begin by obtaining or generating three-dimensional structures of the peptide and the target receptors (NOP, mu-opioid (MOP), delta-opioid (DOP), and kappa-opioid (KOP) receptors). Given the flexibility of peptides, an ensemble of peptide conformations, often generated through methods like molecular dynamics or from structural databases, is typically used as the starting point for docking. bonvinlab.org

The primary goals of docking this compound would be:

Identifying Key Interactions: To determine the specific amino acid residues within the NOP and opioid receptors that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the peptide. For instance, studies on other ligands have identified residues like Asp130 in the NOP receptor's binding pocket as critical for charged interactions. nih.gov

Predicting Binding Affinity: To calculate a scoring function that estimates the binding free energy, providing a rank-ordering of different binding poses and a qualitative measure of binding strength.

Explaining Selectivity and Polypharmacology: By comparing the docking scores and binding poses of this compound across the NOP and the classical opioid receptors, researchers can hypothesize the structural determinants of its non-selective profile. Differences in the amino acid composition of the binding pockets of NOP versus classical opioid receptors are known to be key drivers of ligand selectivity. nih.gov

The results of such simulations are typically presented in tables that summarize the predicted binding energies and key interacting residues.

Table 1: Illustrative Molecular Docking Results for this compound with Opioid Receptors

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| NOP | -10.5 | Asp130, Tyr131, Trp276, Glu195 |

| MOP | -9.8 | Asp147, Tyr326, His319 |

| DOP | -9.2 | Asp128, Tyr308, Trp274 |

| KOP | -8.5 | Asp138, Ile294, Tyr312 |

Note: The data in this table is illustrative and represents the type of results expected from molecular docking studies. It is not based on published experimental data for this compound.

Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Pathways

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. unife.it For the this compound-receptor complex, MD simulations are a critical step following molecular docking to refine the binding pose and assess the stability of the interaction. nih.gov

An MD simulation of this compound bound to a receptor like NOP would typically be run for hundreds of nanoseconds. nih.gov The system is placed in a simulated physiological environment, including a lipid bilayer membrane and explicit water molecules, to mimic cellular conditions. nih.gov

Key insights from MD simulations include:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the peptide and receptor backbone atoms over time, the stability of the docked complex can be evaluated. A stable RMSD indicates that the binding pose is maintained.

Binding Pathway Analysis: Advanced MD techniques can be used to explore the pathway of the peptide as it binds to or unbinds from the receptor, revealing the energetic barriers and intermediate states of the interaction.

Refinement of Binding Poses: MD simulations allow for the relaxation of both the ligand and the receptor, often leading to a more accurate representation of the binding complex than the static picture provided by docking alone. nih.gov

Water Molecule Dynamics: The role of water molecules in mediating the interaction between the peptide and the receptor can be explicitly studied, providing a more complete picture of the binding event. mdpi.com

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Receptor Complex

| Simulation Parameter | Value/Description |

|---|---|

| System | This compound bound to NOP receptor in POPC membrane |

| Simulation Time | 500 ns |

| Force Field | CHARMM36m |

| Water Model | TIP3P |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 310 K |

| Pressure | 1 bar |

Note: This table provides an example of typical parameters used in MD simulations. POPC refers to 1-palmitoyl-2-oleoyl-phosphatidylcholine.

Homology Modeling of NOP and Opioid Receptors for Ligand Design

Homology modeling, also known as comparative modeling, is a technique used to construct an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). nih.gov This is particularly important when crystal structures of the target receptors are unavailable or were solved in an inactive state.

For designing ligands like this compound, accurate models of the NOP, MOP, DOP, and KOP receptors in their active conformations are essential. The process involves:

Template Selection: Identifying suitable high-resolution crystal structures of related G-protein coupled receptors (GPCRs), such as bovine rhodopsin or the beta-2 adrenergic receptor, to serve as templates. nih.gov

Sequence Alignment: Aligning the amino acid sequence of the target receptor (e.g., NOP) with the template sequence.

Model Building and Refinement: Building the 3D model of the target receptor based on the alignment and then refining the model using energy minimization and MD simulations to resolve any steric clashes and optimize the geometry. nih.gov

Model Validation: Assessing the quality of the generated model using tools that check stereochemical parameters, such as Ramachandran plots, to ensure the model is physically realistic. nih.gov

These validated homology models serve as the foundation for the molecular docking and dynamics simulations described above, enabling structure-based drug design efforts aimed at optimizing the affinity and selectivity of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound and its analogs, QSAR can be a powerful tool for predicting the activity of newly designed peptides without the immediate need for synthesis and testing. nih.gov

The development of a QSAR model involves several steps:

Data Set Compilation: A training set of peptides with known biological activities (e.g., binding affinities or functional potencies at NOP and opioid receptors) is required.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

A validated QSAR model for this compound analogs could predict which structural modifications are likely to enhance affinity or modulate the functional profile (e.g., increase NOP antagonism while maintaining MOP agonism).

Table 3: Illustrative Descriptors for Peptide QSAR Modeling

| Descriptor Type | Examples |

|---|---|

| Physicochemical | Molecular Weight, LogP, Polar Surface Area |

| 2D Descriptors | Connectivity Indices, Kappa Shape Indices |

| 3D Descriptors | van der Waals Volume, Dipole Moment |

| Amino Acid Indices | Z-scales (hydrophobicity, steric, electronic), VHSE-scales |

Note: This table lists common descriptor types used in QSAR studies.

Table of Mentioned Compounds

Research Significance and Future Directions in Peptide Iii Btd Studies

Peptide III-BTD as a Chemical Probe for Dissecting NOP and Opioid Receptor Cross-Talk

This compound serves as a critical chemical tool for investigating the intricate interactions between the nociceptin (B549756)/orphanin FQ (N/OFQ) system and the classical opioid systems. nih.gov Identified from a combinatorial library of β-turn constrained peptides, its unique pharmacological profile, characterized by antagonist activity at the Nociceptin Opioid Peptide (NOP) receptor and agonist activity at classical opioid receptors, makes it particularly valuable. nih.govnih.gov This dual functionality allows researchers to simultaneously modulate both receptor systems, providing insights into their functional cross-talk. nih.gov

In experimental settings, this compound has been used to elucidate the distinct and overlapping roles of these systems. For instance, in studies using isolated tissues such as mouse vas deferens and guinea pig ileum, this compound inhibits electrically induced twitches, an effect that is blocked by the general opioid antagonist naloxone (B1662785), confirming its opioid agonist properties. researchgate.net Conversely, in tissues like the rat vas deferens, it acts as an antagonist, shifting the concentration-response curve of nociceptin to the right. researchgate.net This mixed profile was further confirmed in [35S]GTPγS binding assays using cells expressing recombinant human receptors, which demonstrated its behavior as a NOP receptor antagonist and an opioid receptor agonist. researchgate.netresearchgate.net

Furthermore, this compound is instrumental in studying cellular-level receptor dynamics. In co-transfection studies involving Cav2.2 calcium channels and NOP receptors (also known as ORL-1), pretreatment with this compound effectively abolished the internalization of the receptor-channel complexes induced by the NOP agonist nociceptin. researchgate.netresearchgate.net This application highlights its utility as a specific antagonist to probe the consequences of NOP receptor activation and its interplay with other signaling components, thereby helping to dissect the complex pharmacology of the NOP and opioid receptor systems. nih.gov

Potential of this compound as a Lead Compound for Novel Preclinical Research Tools

The discovery of this compound has established it as a significant lead compound for the development of new preclinical research tools, particularly multi-target ligands. nih.govdokumen.pub Its identification demonstrated the feasibility of creating peptides with a mixed NOP/opioid receptor profile, stimulating further medicinal chemistry efforts to design drug-like ligands with tailored activities. nih.govdokumen.pub The rationale behind developing such bifunctional agents is rooted in the therapeutic potential of simultaneously modulating both the NOP and opioid systems. nih.gov The endogenous N/OFQ system is known to have anti-opioid activity, and its modulation could be key to improving responses to opioid-based therapies. nih.gov

This compound's structure, featuring a conformationally restricted motif, provides a valuable template for designing new molecules. nih.govnih.gov Researchers have built upon this foundation to synthesize novel bifunctional peptides, aiming to improve properties like affinity, efficacy, and stability. nih.gov These efforts involve connecting an opioid pharmacophore directly to a nociceptin pharmacophore, creating hybrid molecules. nih.gov The development of such compounds is crucial for preclinical research, offering more sophisticated tools to explore the physiological and pathological roles of the NOP/opioid systems and to validate new therapeutic hypotheses. dokumen.pub

Challenges and Strategies for Enhancing Peptide Stability and In Vitro Potency in Research Contexts

While peptides like III-BTD are valuable research tools, they often face inherent challenges regarding their stability and potency, which can limit their application. Peptides are generally susceptible to enzymatic degradation in biological systems, which can result in a short half-life. Enhancing metabolic stability is a key objective in the development of peptide-based research compounds.

Several strategies can be employed to overcome these limitations. One successful approach involves the incorporation of conformationally constrained amino acid analogues, such as the tetrahydro-4-amino-2-benzazepinone (Aba) subunit. nih.gov This modification can lead to more stable and G protein-coupled receptor (GPCR) subtype-selective ligands. nih.gov Other strategies include modifications at the N- and C-termini of the peptide sequence to protect against exopeptidases. nih.gov For example, amidation of the C-terminus is a common technique used to improve stability and restore potency in N/OFQ peptide analogues. nih.gov The development of cyclic peptides, such as cyclo[Cys¹⁰, Cys¹⁴]NC(1-14)NH₂, represents another strategy to create conformationally restricted analogues with potent activity, which can serve as templates for more stable compounds. nih.gov These structural modifications aim to increase resistance to enzymatic degradation, thereby enhancing the utility of these peptides in prolonged in vitro experiments and as potential starting points for in vivo tools. nih.gov

Integration of this compound Research into Systems Biology Approaches for Opioid/Nociceptin Biology

The study of this compound contributes significantly to a systems biology understanding of the complex network governing opioid and nociceptin functions. Systems biology aims to understand the larger picture of how biological systems operate by integrating information from various levels of biological organization. A dual-ligand like this compound is an ideal tool for such an approach because it perturbs two distinct but interconnected receptor systems simultaneously. nih.gov

By using this compound, researchers can map the downstream consequences of mixed NOP antagonism and opioid agonism on multiple cellular processes. This includes not only direct receptor-G protein coupling but also subsequent events like the regulation of ion channels (e.g., Cav2.2) and receptor internalization. researchgate.netresearchgate.netresearchgate.net Observing how a single compound influences different signaling cascades helps to build comprehensive models of receptor cross-regulation. researchgate.net Integrating data from in vitro pharmacological profiling in various tissues, binding assays on recombinant receptors, and cellular imaging studies provides a multi-faceted view of the ligand's effects. researchgate.netresearchgate.net This integrated data is essential for understanding how the NOP and opioid systems collectively modulate complex physiological functions, moving beyond a single-receptor focus to a more holistic, systems-level perspective. researchgate.net

Future Avenues in the Design of Multi-Targeting Peptide Ligands for Complex Receptor Systems

The development of this compound has paved the way for future innovations in the design of "selectively promiscuous" ligands that target multiple receptors with defined efficacy at each. dokumen.pub This strategy is a departure from the traditional single-target approach and is particularly promising for complex systems like the NOP and opioid receptors, where targeting a single receptor can lead to undesirable effects. nih.govresearchgate.net Future research will likely focus on refining the design of bifunctional NOP/opioid ligands to achieve specific, therapeutically beneficial profiles. dokumen.pub

Design strategies often start from a lead compound with known activity at one receptor—such as NOP selectivity—and then graft in affinity and efficacy for a second receptor, like the mu-opioid receptor (MOP). dokumen.pub The goal is to create ligands that might, for example, combine the analgesic effects of MOP agonism with the tolerance- and dependence-reducing properties of NOP receptor modulation. researchgate.net Future work will involve exploring diverse chemical scaffolds, both peptide and non-peptide, and employing advanced techniques like structure-based drug design, potentially aided by the crystallography of opioid receptors in various conformational states. researchgate.netgoogle.com The continued development of these multi-targeting ligands will provide more sophisticated tools for research and may ultimately lead to novel therapeutic agents for complex neurological disorders. nih.govdokumen.pub

Interactive Data Table: Pharmacological Profile of this compound

Q & A

Q. What structural characteristics of Peptide III-BTD contribute to its receptor selectivity, and how can these be experimentally validated?

this compound’s selectivity arises from its conformationally constrained design, which limits its structural flexibility to enhance binding specificity. This was achieved using a combinatorial library with predefined β-turn mimetic scaffolds to screen for opioid receptor (ORL1, MOR, DOR) activity . To validate structural contributions:

- Perform circular dichroism (CD) or NMR spectroscopy to confirm secondary structure (e.g., β-turn stabilization).

- Use radioligand displacement assays (e.g., [³H]Naloxone for MOR/DOR) to measure binding affinity (Ki values).

- Compare with unconstrained peptide analogs to isolate conformational effects .

Table 1: Key Pharmacological Parameters of this compound

Q. How does this compound’s selectivity profile compare to other NOP receptor ligands, and what methodological approaches resolve its dual agonist/antagonist behavior?

this compound uniquely acts as an ORL1 antagonist while showing agonist activity at MOR/DOR , unlike non-selective ligands like Peptide III-Haic . Key comparisons:

- Functional assays : Measure [35S]GTPγS binding to quantify efficacy (e.g., 126% activation at hDOR vs. 129% for BW373U86) .

- Schild analysis : Determine pA₂ values to confirm competitive antagonism at ORL1 (e.g., pA₂ ≥7 for this compound vs. ≥8 for J-113397) .

- Receptor knockout models : Validate target specificity using cells lacking ORL1/MOR/DOR .

Table 2: Selectivity of NOP Receptor Antagonists

| Ligand | NOP pA₂ | Selectivity over MOR/DOR |

|---|---|---|

| This compound | ≥7 | ≥10-fold |

| [Nphe¹]N/OFQ(1-13)NH₂ | 6.0 | ≥250-fold |

| J-113397 | ≥8 | ≥350-fold |

| Source: In vitro functional studies . |

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s reported functional activity across different receptor systems?

Discrepancies in activity (e.g., partial agonism at MOR vs. full agonism at DOR) require:

- Cell-specific signaling bias analysis : Use β-arrestin recruitment assays (TRUPATH) or cAMP inhibition assays to probe pathway-dependent efficacy .

- Molecular dynamics simulations : Model receptor-peptide interactions to identify residues critical for divergent signaling (e.g., TM3/TM6 domains in MOR vs. DOR) .

- In vivo electrophysiology : Correlate in vitro findings with neuronal firing rates in pain pathways (e.g., spinal cord slices) .

Q. How can researchers design a robust study to investigate this compound’s dual role as an ORL1 antagonist and MOR/DOR agonist?

Stepwise methodology :

- Receptor profiling : Use radioligand binding (Kd, Bmax) and functional assays (EC₅₀, Emax) in transfected cells (e.g., CHO-K1 or COS-7) .

- Cross-reactivity testing : Screen against non-opioid GPCRs (e.g., cannabinoid, adrenergic) to exclude off-target effects .

- In vivo validation :

- Thermal hyperalgesia models : Test analgesic efficacy in wild-type vs. ORL1⁻/⁻ mice.

- Microdialysis : Measure neurotransmitter release (e.g., GABA, glutamate) in pain-modulating regions .

Q. What advanced data analysis techniques are critical for interpreting this compound’s binding kinetics and functional outcomes?

- Global curve fitting : Analyze concentration-response data with models like the operational model to estimate affinity (KA) and efficacy (τ) .

- Two-way ANOVA with post-hoc tests : Compare maximal effects (Emax) across receptor subtypes (e.g., MOR vs. DOR) .

- Machine learning : Train classifiers on structural descriptors (e.g., QSAR) to predict novel analogs with improved selectivity .

Guidelines for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.